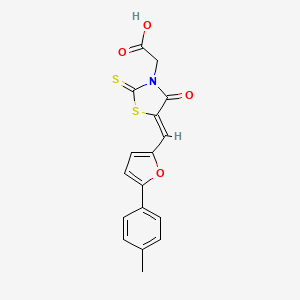

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid

説明

This compound belongs to the class of 4-thiazolidinone derivatives, characterized by a five-membered thiazolidinone ring with a conjugated exocyclic double bond (Z-configuration) and a substituted acetic acid side chain at the N3 position. The unique structural features include:

- Core structure: 4-Oxo-2-thioxothiazolidine.

- Substituent: A (Z)-configured 5-(p-tolyl)furan-2-yl methylene group at the C5 position of the thiazolidinone ring.

The p-tolyl (para-methylphenyl) group on the furan ring introduces lipophilicity, which may influence membrane permeability and biological activity.

特性

IUPAC Name |

2-[(5Z)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S2/c1-10-2-4-11(5-3-10)13-7-6-12(22-13)8-14-16(21)18(9-15(19)20)17(23)24-14/h2-8H,9H2,1H3,(H,19,20)/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBPWXQEYXKREL-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-(4-oxo-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-3-yl)acetic acid is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound features a thiazolidinone backbone with a furan moiety and a p-tolyl group. Its structure can be represented as follows:

Anticancer Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antiproliferative activity against various cancer cell lines. A study demonstrated that modifications in the functional groups at the C-terminal of the thiazolidinone framework influenced its anticancer properties. Specifically, compounds bearing electron-donating groups showed enhanced activity in human leukemia cell lines, with IC50 values indicating moderate to strong effects depending on the concentration and cell cycle stage .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | HL-60 (Leukemia) | 12.5 | Induction of apoptosis |

| 2 | K562 (Leukemia) | 15.0 | Cell cycle arrest |

| 3 | MCF7 (Breast Cancer) | 20.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound also displays notable antimicrobial properties . Studies have reported that thiazolidinones can inhibit bacterial growth effectively, with activity varying based on structural modifications. The presence of furan and thiazole rings has been correlated with enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|---|

| 1 | Staphylococcus aureus | 18 | 32 |

| 2 | Escherichia coli | 15 | 64 |

| 3 | Pseudomonas aeruginosa | 20 | 16 |

The anticancer mechanism of (Z)-2-(4-oxo-2-thioxo...) involves the induction of apoptosis through both intrinsic and extrinsic pathways. This is facilitated by the activation of caspases and modulation of Bcl-2 family proteins . Additionally, its antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Case Studies

- Study on Human Leukemia Cells : A series of thiazolidinone derivatives were synthesized and tested for antiproliferative activity. The study indicated that compounds with specific substitutions at the phenyl ring exhibited significantly higher cytotoxicity compared to their unsubstituted counterparts .

- Antimicrobial Efficacy Assessment : A comprehensive evaluation was conducted on various thiazolidinone derivatives against common pathogens. Results showed that modifications in the thiazolidinone structure led to variations in antimicrobial potency, highlighting the importance of structural features in determining biological activity .

類似化合物との比較

Thiazolidinone derivatives are widely studied for their diverse pharmacological profiles. Below is a systematic comparison of the target compound with key analogs:

Structural Modifications and Substituent Effects

Key Observations :

- The p-tolyl group in the target compound balances moderate lipophilicity with steric bulk.

- Heterocyclic Influence : Furan-based substituents () are less polar than pyridine or indole analogs (), which may alter target binding.

- Biological Activity : Indolyl and pyridinyl derivatives () show broader antimicrobial activity, suggesting that nitrogen-containing heterocycles enhance interactions with microbial enzymes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Acidity : The acetic acid side chain confers a pKa ~3.37, suggesting ionization at physiological pH, which may enhance solubility but limit blood-brain barrier penetration.

Key Observations :

- Yields for thiazolidinone derivatives vary widely (24–94%), influenced by substituent reactivity and purification challenges. The target compound’s synthesis likely requires optimized conditions for the p-tolylfuran aldehyde precursor.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。